N-Desmetil Telmisartán

Descripción general

Descripción

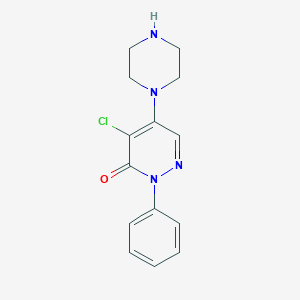

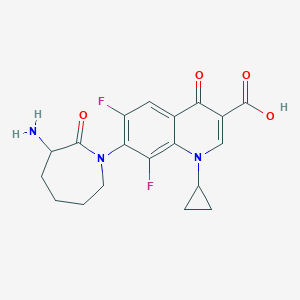

N-Desmethyl Telmisartan is a derivative of Telmisartan, which is an angiotensin II receptor antagonist used primarily for the treatment of hypertension. N-Desmethyl Telmisartan retains many of the pharmacological properties of Telmisartan but with slight modifications in its chemical structure, which can influence its activity and metabolism.

Aplicaciones Científicas De Investigación

Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.

Biology: Investigated for its effects on cellular signaling pathways and gene expression.

Medicine: Explored for its potential therapeutic effects in conditions such as hypertension, cardiovascular diseases, and metabolic disorders.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mecanismo De Acción

Target of Action

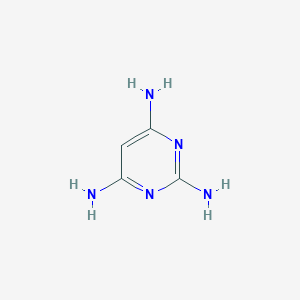

N-Desmethyl Telmisartan, also known as Desmethyl Telmisartan or 2-[4-[[6-(1H-benzimidazol-2-yl)-4-methyl-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoic acid, is a derivative of Telmisartan . Telmisartan primarily targets the angiotensin II type 1 (AT1) receptors . These receptors are part of the renin-angiotensin system, which plays a crucial role in regulating blood pressure .

Mode of Action

Telmisartan, and by extension N-Desmethyl Telmisartan, binds to the AT1 receptors with high affinity . This binding inhibits the action of angiotensin II on vascular smooth muscle, leading to a reduction in arterial blood pressure . It has been suggested that Telmisartan may also interact with the programmed cell death-ligand 1 (PD-L1) protein dimer, potentially contributing to its anti-inflammatory and antitumor effects .

Biochemical Pathways

The primary biochemical pathway affected by Telmisartan is the renin-angiotensin system . By blocking the AT1 receptors, Telmisartan inhibits the vasoconstrictor and aldosterone secretory effects of angiotensin II . This leads to vasodilation and a decrease in fluid volume, thereby reducing blood pressure . Additionally, Telmisartan has been shown to inhibit the NLRP3 inflammasome by activating the PI3K pathway in neural stem cells .

Pharmacokinetics

Telmisartan exhibits good pharmacokinetic properties, with a bioavailability ranging from 42% to 100% . It has minimal liver metabolism and is primarily excreted in the feces . The elimination half-life of Telmisartan is approximately 24 hours, allowing for once-daily dosing . .

Action Environment

The action of Telmisartan can be influenced by various environmental factors. For instance, the presence of other medications can affect its efficacy and stability. Furthermore, individual patient factors such as age, gender, renal function, and genetic polymorphisms can also influence the drug’s action . .

Análisis Bioquímico

Biochemical Properties

N-Desmethyl Telmisartan plays a role in biochemical reactions by specifically targeting the angiotensin II type-1 receptor . This interaction leads to the inhibition of many biochemical processes involved in the control of the cardiovascular system, such as vascular smooth muscle contraction, aldosterone production, and sympathetic tone modulation .

Cellular Effects

N-Desmethyl Telmisartan has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to suppress human GIST cell proliferation by inducing cell cycle arrest in vitro . It also inhibits the proliferation, migration, and invasion of GBM cell lines .

Molecular Mechanism

The mechanism of action of N-Desmethyl Telmisartan involves its binding to the angiotensin II type-1 receptor, leading to the inhibition of the receptor’s reactivity to angiotensin II . This unique mode of action not only forms the basis of its powerful antihypertensive action but also lays the groundwork for its diverse pharmacological characteristics .

Temporal Effects in Laboratory Settings

Studies on Telmisartan, the parent compound, have shown that it has long-lasting effects due to its high lipophilicity, which may facilitate extensive tissue and cell penetration .

Dosage Effects in Animal Models

Studies on Telmisartan have shown that it has a dose-dependent effect on reducing arterial blood pressure in hypertensive patients .

Metabolic Pathways

Telmisartan is known to inhibit many biochemical processes involved in the control of the cardiovascular system .

Transport and Distribution

Telmisartan, due to its high lipophilicity, is known to have a high volume of distribution .

Subcellular Localization

Studies on Telmisartan have shown that it can be detected in the liver, kidney, blood, and lung due to its high lipophilicity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl Telmisartan typically involves the demethylation of Telmisartan. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of N-Desmethyl Telmisartan may involve a continuous flow synthesis approach. This method enhances the efficiency and yield of the product by maintaining optimal reaction conditions throughout the process. The use of solid-supported catalysts, such as palladium on carbon (Pd/C), can also be employed to facilitate the demethylation reaction.

Análisis De Reacciones Químicas

Types of Reactions

N-Desmethyl Telmisartan can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as hydroxide ions (OH-) or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Hydroxide ions in aqueous solution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

Telmisartan: The parent compound, primarily used for hypertension.

Losartan: Another angiotensin II receptor antagonist with similar therapeutic uses.

Valsartan: Similar to Telmisartan but with different pharmacokinetic properties.

Uniqueness

N-Desmethyl Telmisartan is unique due to its modified chemical structure, which can influence its pharmacokinetics and pharmacodynamics. The presence of the demethylated group can alter its binding affinity to receptors and its metabolic stability, potentially leading to different therapeutic outcomes compared to its parent compound and other similar drugs.

Propiedades

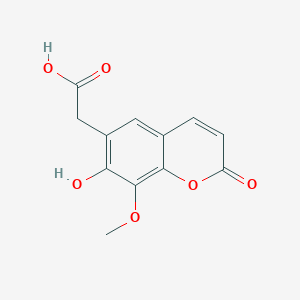

IUPAC Name |

2-[4-[[6-(1H-benzimidazol-2-yl)-4-methyl-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H28N4O2/c1-3-8-29-35-30-20(2)17-23(31-33-26-11-6-7-12-27(26)34-31)18-28(30)36(29)19-21-13-15-22(16-14-21)24-9-4-5-10-25(24)32(37)38/h4-7,9-18H,3,8,19H2,1-2H3,(H,33,34)(H,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBXIPRPTFMJQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H28N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00579024 | |

| Record name | 4'-[(7'-Methyl-2'-propyl[1H,3'H-[2,5'-bibenzimidazole]]-3'-yl)methyl][1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144701-81-5 | |

| Record name | 4'-[(7'-Methyl-2'-propyl[1H,3'H-[2,5'-bibenzimidazole]]-3'-yl)methyl][1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B127383.png)